

Spectroscopic Data of Antiarol: A Technical Guide

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Compound of Interest

Compound Name: *Antiarol*

Cat. No.: *B152058*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Antiarol**, a naturally occurring phenolic compound. The information is presented to aid in its identification, characterization, and further research. This document addresses the existing ambiguity in the common name "**Antiarol**," which can refer to two distinct molecules: 3,4,5-Trimethoxyphenol and **Antiarol** rutinocide. To ensure clarity, the spectroscopic data for both compounds are presented separately.

Antiarol (3,4,5-Trimethoxyphenol)

Chemical Structure:

- Molecular Formula: $C_9H_{12}O_4$
- Molecular Weight: 184.19 g/mol [1]
- IUPAC Name: 3,4,5-Trimethoxyphenol
- CAS Number: 642-71-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.25	s	2H	H-2, H-6
5.25	s (br)	1H	OH
3.84	s	6H	3,5-OCH ₃
3.81	s	3H	4-OCH ₃

Note: The chemical shifts are reported for a sample dissolved in Chloroform-d (CDCl₃). The broadness of the hydroxyl proton signal is typical and can be influenced by solvent and concentration.

Chemical Shift (δ) ppm	Assignment
147.5	C-3, C-5
147.0	C-1
131.5	C-4
98.0	C-2, C-6
61.0	4-OCH ₃
56.2	3,5-OCH ₃

Note: The chemical shifts are reported for a sample dissolved in Chloroform-d (CDCl₃).

Mass Spectrometry (MS) Data

The mass spectrum of **Antiarol** (3,4,5-Trimethoxyphenol) is characterized by a prominent molecular ion peak and specific fragmentation patterns.

m/z	Relative Intensity	Assignment
184	High	[M] ⁺
169	High	[M-CH ₃] ⁺
141	Medium	[M-CH ₃ -CO] ⁺

Note: The data corresponds to Electron Ionization (EI) mass spectrometry.

Experimental Protocols

Sample Preparation: A sample of **Antiarol** (3,4,5-Trimethoxyphenol) is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Typically 0-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: Typically 0-220 ppm.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

Instrumentation: A GC system coupled with a mass spectrometer equipped with an electron ionization (EI) source.

GC Parameters:

- **Column:** A non-polar capillary column (e.g., DB-5ms).
- **Carrier Gas:** Helium.
- **Injection Mode:** Splitless.
- **Temperature Program:** A suitable temperature gradient is used to ensure good separation of the analyte.

MS Parameters:

- **Ionization Mode:** Electron Ionization (EI).
- **Ionization Energy:** 70 eV.
- **Mass Range:** m/z 40-400.

Antiarol rutinoside

Chemical Structure:

- **Molecular Formula:** $C_{21}H_{32}O_{13}$ [2]
- **Molecular Weight:** 492.47 g/mol [2][3]
- **IUPAC Name:** 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol [2]
- **CAS Number:** 261351-23-9 [2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, experimentally verified NMR data for **Antiarol** rutinoid is not widely available in public spectral databases. However, based on the analysis of structurally similar flavonoid rutinoids, the following characteristic signals can be anticipated.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~6.3	s	Aromatic protons of the trimethoxyphenyl group
~5.1	d	Anomeric proton of the glucose unit
~4.5	d	Anomeric proton of the rhamnose unit
3.2-4.0	m	Sugar protons (glucose and rhamnose)
~3.8	s	Methoxy protons
~1.2	d	Methyl protons of the rhamnose unit

Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions. The use of DMSO- d_6 is common for flavonoid glycosides due to their better solubility.

Chemical Shift (δ) ppm	Assignment
~150-155	Aromatic carbons of the trimethoxyphenyl group
~130-135	Quaternary aromatic carbons of the trimethoxyphenyl group
~100-105	Anomeric carbon of the glucose unit
~100-102	Anomeric carbon of the rhamnose unit
~95-100	Aromatic CH of the trimethoxyphenyl group
~60-80	Sugar carbons (glucose and rhamnose)
~55-60	Methoxy carbons
~18	Methyl carbon of the rhamnose unit

Note: These are predicted chemical shifts based on related compounds.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is the preferred method for analyzing flavonoid glycosides like **Antiarol** rutinose.

m/z	Ion Type	Assignment
491.1765	$[M-H]^-$	Deprotonated molecular ion
493.1922	$[M+H]^+$	Protonated molecular ion
329	$[M\text{-rhamnose-H}]^-$	Loss of the rhamnose unit
183	$[M\text{-rutinose-H}]^-$	Aglycone fragment (3,4,5-Trimethoxyphenol)

Note: The fragmentation pattern typically involves the cleavage of the glycosidic bonds, leading to the loss of sugar moieties.

Experimental Protocols

Sample Preparation: A sample of **Antiarol** rutinoside is dissolved in deuterated dimethyl sulfoxide (DMSO- d_6) due to the expected higher polarity of the glycoside.

Instrumentation: A 500 MHz or higher field NMR spectrometer is recommended for resolving the complex sugar proton signals.

^1H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-14 ppm.
- Number of Scans: 64 or more.
- Relaxation Delay: 2 seconds.

^{13}C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-220 ppm.
- Number of Scans: Several thousand scans may be necessary.
- Relaxation Delay: 2-5 seconds.
- 2D NMR: Techniques such as COSY, HSQC, and HMBC are crucial for the complete assignment of all proton and carbon signals.

Sample Introduction: The sample is introduced into the mass spectrometer via a liquid chromatograph (LC) system.

Instrumentation: An LC system coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap).

LC Parameters:

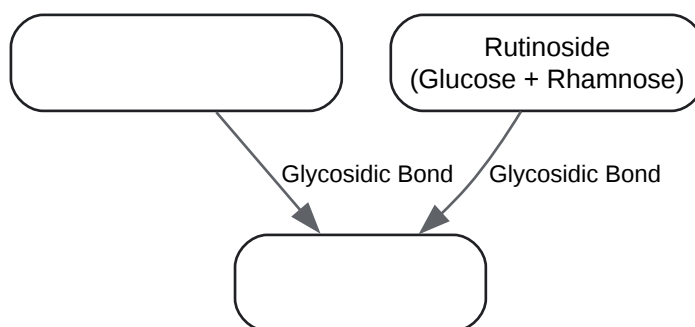
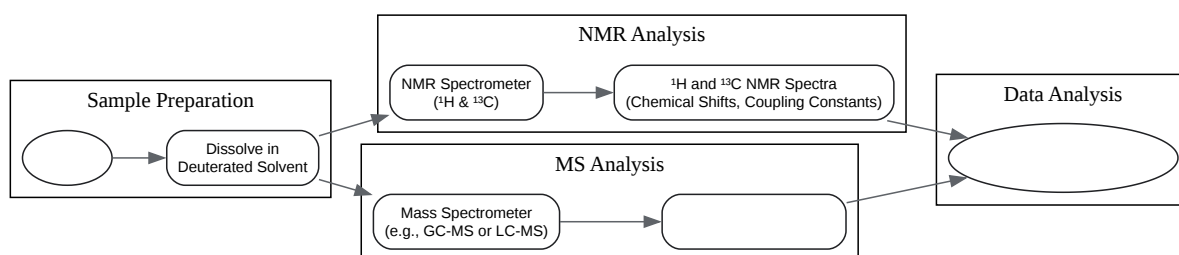
- Column: A C18 reversed-phase column.

- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.
- Flow Rate: 0.2-0.5 mL/min.

MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.
- Mass Range: m/z 100-1000.
- Tandem MS (MS/MS): Fragmentation of the molecular ion is performed to confirm the structure and the sequence of the sugar units.

Visualizations



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References

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